molecular formula C16H11Cl2FN4O2 B12393816 Erk5-IN-4

Erk5-IN-4

Cat. No.: B12393816
M. Wt: 381.2 g/mol
InChI Key: LIEUQFMVFKJKHX-UHFFFAOYSA-N
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Description

Erk5-IN-4 is a small-molecule inhibitor targeting extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family. ERK5 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, by inhibiting the ERK5 signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Erk5-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This process may include optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow chemistry techniques to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Erk5-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities and pharmacokinetic properties .

Scientific Research Applications

Erk5-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Erk5-IN-4 exerts its effects by selectively inhibiting the kinase activity of ERK5. The compound binds to the ATP-binding site of ERK5, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways mediated by ERK5, leading to reduced cell proliferation, survival, and migration. This compound also affects the transcriptional activity of ERK5 by interfering with its nuclear translocation and interaction with transcription factors .

Comparison with Similar Compounds

Similar Compounds

Several compounds share similarities with Erk5-IN-4 in terms of their target and mechanism of action. These include:

Uniqueness of this compound

This compound stands out due to its high selectivity and potency in inhibiting ERK5. It has demonstrated superior efficacy in preclinical models compared to other ERK5 inhibitors. Additionally, this compound has shown favorable pharmacokinetic properties, making it a promising candidate for further development and clinical evaluation .

Properties

Molecular Formula

C16H11Cl2FN4O2

Molecular Weight

381.2 g/mol

IUPAC Name

4-(3,6-dichloro-2-fluorobenzoyl)-N-(1-methylpyrazol-4-yl)-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C16H11Cl2FN4O2/c1-23-7-9(6-21-23)22-16(25)12-4-8(5-20-12)15(24)13-10(17)2-3-11(18)14(13)19/h2-7,20H,1H3,(H,22,25)

InChI Key

LIEUQFMVFKJKHX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=CN2)C(=O)C3=C(C=CC(=C3F)Cl)Cl

Origin of Product

United States

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